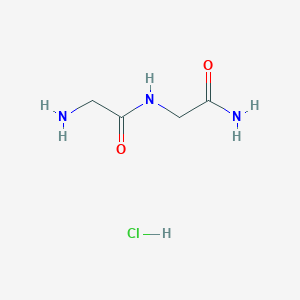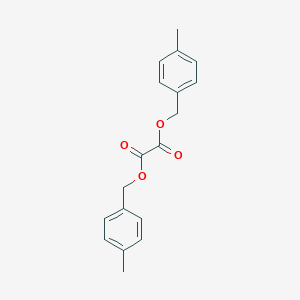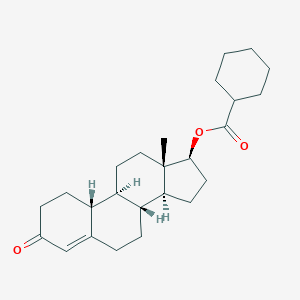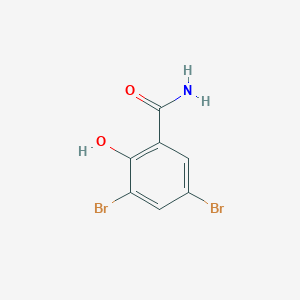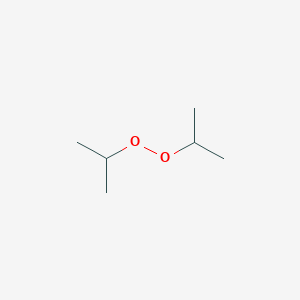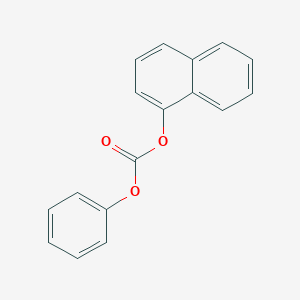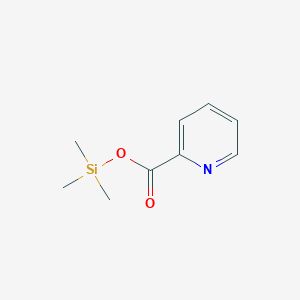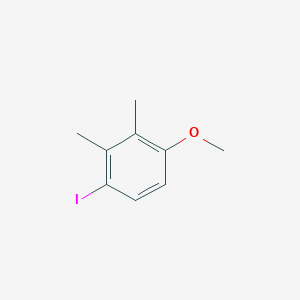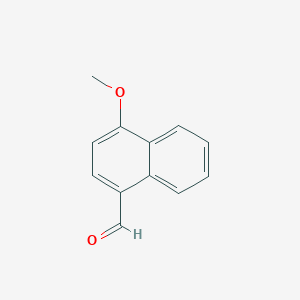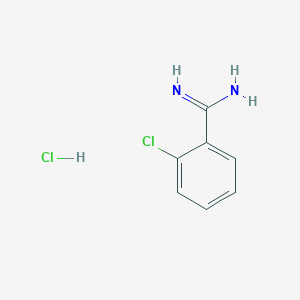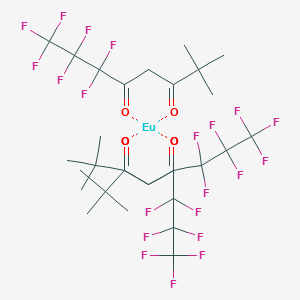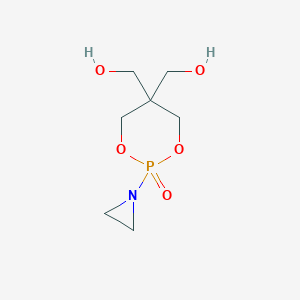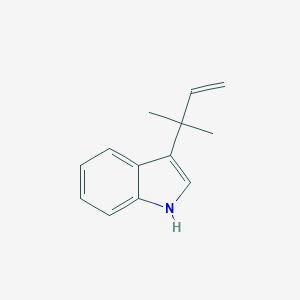
Streptozotocin tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptozotocin tetraacetate is a chemical compound that has been widely used in scientific research for its ability to induce diabetes in laboratory animals. This compound is synthesized through a complex process that involves the use of several reagents and solvents. The mechanism of action of streptozotocin tetraacetate involves the destruction of pancreatic beta cells, which are responsible for producing insulin.
Wissenschaftliche Forschungsanwendungen
Streptozotocin tetraacetate has been used extensively in scientific research to induce diabetes in laboratory animals. This compound has been used to study the pathogenesis of diabetes, as well as to test the efficacy of various drugs and treatments for diabetes. Streptozotocin tetraacetate has also been used to study the effects of diabetes on various organs and tissues, including the liver, kidney, and heart.
Wirkmechanismus
The mechanism of action of streptozotocin tetraacetate involves the destruction of pancreatic beta cells, which are responsible for producing insulin. This compound is taken up by beta cells via a glucose transporter and is then metabolized to produce a toxic compound that causes DNA damage and cell death. The destruction of beta cells leads to a decrease in insulin production, which results in hyperglycemia and the development of diabetes.
Biochemische Und Physiologische Effekte
Streptozotocin tetraacetate has several biochemical and physiological effects on laboratory animals. This compound causes a decrease in insulin production, which leads to hyperglycemia and the development of diabetes. Streptozotocin tetraacetate also causes oxidative stress and inflammation, which can lead to damage to various organs and tissues, including the liver, kidney, and heart.
Vorteile Und Einschränkungen Für Laborexperimente
Streptozotocin tetraacetate has several advantages for laboratory experiments. This compound is easy to synthesize and has a well-established mechanism of action. Streptozotocin tetraacetate also produces consistent and reproducible results when used to induce diabetes in laboratory animals. However, there are also several limitations to the use of streptozotocin tetraacetate. This compound can cause severe toxicity and mortality in laboratory animals, which can limit the number of animals that can be used in experiments. Streptozotocin tetraacetate also has a narrow therapeutic window, which can make it difficult to establish the optimal dose for inducing diabetes.
Zukünftige Richtungen
There are several future directions for the use of streptozotocin tetraacetate in scientific research. One area of research is the development of new treatments for diabetes that target the underlying mechanisms of streptozotocin tetraacetate-induced diabetes. Another area of research is the development of new animal models of diabetes that more closely mimic the pathophysiology of human diabetes. Finally, there is a need for further research into the long-term effects of streptozotocin tetraacetate-induced diabetes on various organs and tissues, as well as the potential for the development of complications such as neuropathy and retinopathy.
Synthesemethoden
The synthesis of streptozotocin tetraacetate involves several steps. The first step is the conversion of 1,1,3,3-tetraacetoxypropane to 1,1,3-triacetoxypropane using a catalytic amount of sulfuric acid. The second step involves the reaction of 1,1,3-triacetoxypropane with nitric acid to form 1,1-diacetoxy-3-nitropropane. The third step is the conversion of 1,1-diacetoxy-3-nitropropane to 1,1-diacetoxy-3-azapropane using hydrazine hydrate. The final step involves the reaction of 1,1-diacetoxy-3-azapropane with streptozotocin to form streptozotocin tetraacetate.
Eigenschaften
CAS-Nummer |
18977-95-2 |
|---|---|
Produktname |
Streptozotocin tetraacetate |
Molekularformel |
C16H23N3O11 |
Molekulargewicht |
433.37 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[[methyl(nitroso)carbamoyl]amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H23N3O11/c1-7(20)26-6-11-13(27-8(2)21)14(28-9(3)22)12(15(30-11)29-10(4)23)17-16(24)19(5)18-25/h11-15H,6H2,1-5H3,(H,17,24)/t11-,12-,13-,14-,15?/m1/s1 |
InChI-Schlüssel |
RONDBEFCNSGQHT-AVBXVCIKSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)N(C)N=O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



